(2-Chloro-6-cyanopyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-cyanopyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C6H4BClN2O2 and a molecular weight of 182.37 g/mol . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of (2-Chloro-6-cyanopyridin-4-YL)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
Chemical Reactions Analysis
(2-Chloro-6-cyanopyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
(2-Chloro-6-cyanopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-6-cyanopyridin-4-YL)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
(2-Chloro-6-cyanopyridin-4-YL)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the additional functional groups present in this compound.
4-Fluorophenylboronic Acid: Similar in reactivity but with a fluorine substituent instead of chlorine and cyano groups.
2-Methyl-4-pyridylboronic Acid: Contains a methyl group instead of chlorine and cyano groups, affecting its reactivity and applications.
The unique combination of chlorine and cyano groups in this compound provides distinct reactivity and makes it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C6H4BClN2O2 |
---|---|
Molecular Weight |
182.37 g/mol |
IUPAC Name |
(2-chloro-6-cyanopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H |
InChI Key |
JOCKTMIBVDBYAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.